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Compound of Interest

Compound Name:
Ethyl 2-fluoro-3-

hydroxypropanoate

CAS No.: 1993-92-6

Cat. No.: B180755

Get Quote

Executive Summary: The "Fluorine Effect" in
Scaffold Design
Ethyl 2-fluoro-3-hydroxypropanoate (EFHP) is a high-value fluorinated building block that

serves as a metabolic anchor in medicinal chemistry. The introduction of a fluorine atom at the

-position to the ester (and

-position to the hydroxyl) imparts unique physiochemical properties:

Metabolic Stability: The C–F bond (approx. 116 kcal/mol) resists oxidative metabolism,

protecting the scaffold from rapid hydrolysis or hydroxylation often seen in non-fluorinated

analogs (e.g., serine or glycerol derivatives).

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the

neighboring hydroxyl and ester groups, altering hydrogen bond donor/acceptor capabilities in

enzyme active sites.
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Conformational Locking: The gauche effect between the fluorine and adjacent heteroatoms

can lock the molecule into a specific bioactive conformation, enhancing binding affinity.

This guide details the synthesis, resolution, and application of EFHP in developing fluorinated

nucleosides, amino acid isosteres, and functionalized biopolymers.

Technical Profile & Specifications
Property Specification

IUPAC Name Ethyl 2-fluoro-3-hydroxypropanoate

CAS Number 1993-92-6 (Racemic)

Molecular Formula

C

H

FO

Molecular Weight 136.12 g/mol

Boiling Point 80 °C (at 1-2 mmHg)

Chirality
Contains 1 stereocenter (C2); available as (2R),

(2S), or racemate.[1][2]

Solubility
Soluble in EtOH, EtOAc, DCM, THF; sparingly

soluble in water.

Stability

Hygroscopic; store under inert atmosphere

(Ar/N

) at 2–8°C.

Strategic Applications in Drug Design
Precursor for Fluorinated Nucleosides (Antivirals)
EFHP acts as a glycerol mimic. In nucleoside synthesis, the C2-fluorine mimics the 2'-position

of ribose.
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Mechanism: The hydroxyl group at C3 allows for coupling with nucleobases (via Mitsunobu

reaction) or phosphorylation.

Application: Synthesis of acyclic nucleoside phosphonates (ANPs) where the rigid C–F bond

mimics the ribose ring puckering.

Synthesis of 2-Fluoroacrylate Polymers (Drug Delivery)
EFHP is the direct precursor to Ethyl 2-fluoroacrylate (EFA).

Workflow: Dehydration of EFHP yields EFA.

Utility: Poly(2-fluoroacrylate) exhibits high transparency and chemical inertness, making it an

ideal matrix for drug-eluting stents and ocular implants.

Serine Isostere Synthesis
Hydrolysis and amination of EFHP provides access to 2-fluoro-serine, a non-natural amino acid

used to stabilize peptide drugs against proteolytic cleavage.

Experimental Protocols
Protocol A: Green Synthesis via Formaldehyde Addition
A novel, facile route avoiding toxic fluorinating reagents.

Principle: This method utilizes the condensation of Claisen salts with formaldehyde in an

aqueous medium, offering a higher yield and safety profile compared to traditional fluorination

of acrylates.

Materials:

Claisen Salt (Sodium 1-ethoxy-1-oxoprop-1-en-2-olate)

Formaldehyde (37% aq. solution)

Sodium Bicarbonate (NaHCO

)
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Ethyl Acetate (EtOAc) for extraction

Magnesium Sulfate (MgSO

)

Step-by-Step Methodology:

Preparation: In a 250 mL round-bottom flask, dissolve Claisen salt (10.0 mmol, 1.0 equiv)

and NaHCO

(10.0 mmol, 1.0 equiv) in distilled water (20 mL).

Addition: Cool the solution to 0°C. Dropwise add Formaldehyde (37% aq., 90.0 mmol, 9.0

equiv) over 30 minutes.

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir vigorously for 3

hours. Monitor by GC or TLC (EtOAc/Hexane 1:3).

Work-up: Extract the aqueous layer with EtOAc (3 x 30 mL). Combine organic phases.

Drying: Wash with brine (20 mL), dry over anhydrous MgSO

, and filter.

Purification: Concentrate under reduced pressure. Purify via vacuum distillation (bp ~80°C @

2 mmHg) to obtain a colorless oil.

Expected Yield: 80–85% Validation:

H NMR (400 MHz, CDCl

):

1.30 (t, 3H), 3.90-4.10 (m, 2H), 4.25 (q, 2H), 4.95 (dm,

= 48 Hz, 1H).

Protocol B: Enzymatic Kinetic Resolution (Chiral
Separation)
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Essential for isolating the bioactive (2R)- or (2S)-enantiomer.

Principle: Lipases (e.g., CAL-B) selectively acetylate the hydroxyl group of one enantiomer,

allowing separation of the ester (product) from the alcohol (substrate).

Materials:

Racemic Ethyl 2-fluoro-3-hydroxypropanoate

Vinyl Acetate (Acyl donor)[3]

Lipase B from Candida antarctica (CAL-B, immobilized on acrylic resin)

Diisopropyl ether (DIPE) or MTBE (Solvent)

Step-by-Step Methodology:

Setup: Dissolve racemic EFHP (5.0 mmol) in anhydrous DIPE (20 mL).

Acyl Donor: Add Vinyl Acetate (15.0 mmol, 3.0 equiv).

Initiation: Add CAL-B (100 mg/mmol substrate).

Incubation: Shake at 30°C and 200 rpm. Monitor conversion by Chiral GC.

Termination: Stop reaction at ~50% conversion (typically 24–48 hours) by filtering off the

enzyme.

Separation: Concentrate the filtrate. Separate the (S)-acetate (product) from the (R)-alcohol

(unreacted substrate) via silica gel column chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Stereochemical Outcome:

Unreacted Alcohol: Enriched in (2R)-Ethyl 2-fluoro-3-hydroxypropanoate (>98% ee).

Acylated Product: Enriched in (2S)-acetate derivative.
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Visualizations & Workflows
Synthesis & Application Workflow
This diagram illustrates the flow from raw materials to high-value applications.
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Figure 1: Synthesis workflow from precursors to pharmaceutical applications.

Decision Tree: Route Selection
When to use Chemical vs. Enzymatic routes based on project needs.
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Figure 2: Decision matrix for selecting the optimal synthesis strategy.

References
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.Frontiers in Bioengineering and

Biotechnology, 2022.[4]

Novel facile method for the synthesis of methyl 2-fluoro-3-hydroxypropanoate from

Claisen salts and formaldehyde in water.Synthetic Communications, 2022.

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral

Properties.ResearchGate, 2025.

Ethyl 2-fluoro-3-hydroxypropanoate - Substance Information.PubChem, 2025.

Lipase-catalyzed kinetic resolution of 2-hydroxy esters.Journal of Molecular Catalysis B:

Enzymatic, 2011.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b180755/docs?utm_src=pdf-body-img#application-note-ethyl-2-fluoro-3-hydroxypropanoate-in-drug-discovery
https://pubmed.ncbi.nlm.nih.gov/36061447/
https://www.benchchem.com/product/b180755/docs?utm_src=pdf-body#application-note-ethyl-2-fluoro-3-hydroxypropanoate-in-drug-discovery
https://www.benchchem.com/product/b180755/docs?utm_src=pdf-body#application-note-ethyl-2-fluoro-3-hydroxypropanoate-in-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180755?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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